N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide: is a complex organic compound characterized by the presence of fluorophenyl, phenyl, and thioxoimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thioxoimidazolidinyl core: This can be achieved by reacting a suitable amine with a thioamide under controlled conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorophenyl precursors, such as 4-fluorophenylacetonitrile, which undergoes nucleophilic substitution reactions to attach the fluorophenyl groups to the core structure.
Final assembly: The final step involves coupling the intermediate products to form the complete this compound molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Electronics: Its electronic properties make it suitable for use in electronic devices, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s fluorophenyl groups and thioxoimidazolidinyl core play crucial roles in binding to these targets and exerting its effects .
Comparison with Similar Compounds
4-Fluorophenylacetonitrile: A precursor used in the synthesis of the target compound.
N-(4-fluorophenyl)-2-hydroxy-3-methoxybenzylamine: Another fluorophenyl-containing compound with different functional groups and applications.
N-methylbisfluoromodafinil: Structurally similar to other benzhydryl stimulants, highlighting the diversity of fluorophenyl derivatives.
Uniqueness: N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of fluorophenyl, phenyl, and thioxoimidazolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21F2N3O2S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-12-10-19(27)11-13-20)24(32)30(25(29)33)21-4-2-1-3-5-21/h1-13,22H,14-16H2,(H,28,31) |
InChI Key |
DUCCGZFNZFQTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.